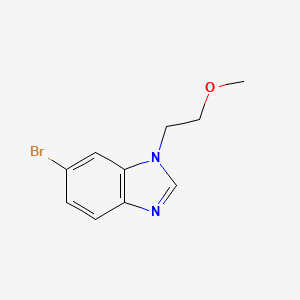

6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole

Description

Contextualization of the 1H-1,3-Benzodiazole (Benzimidazole) Scaffold in Organic and Medicinal Chemistry Research

The 1H-1,3-benzodiazole, commonly known as benzimidazole (B57391), is a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. chemicalbook.com This scaffold is of paramount importance in the fields of organic and medicinal chemistry due to its versatile biological activities and presence in numerous clinically significant molecules. arabjchem.org Benzimidazole derivatives are recognized for a wide spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive activities. mdpi.comnih.gov

The broad therapeutic potential of the benzimidazole nucleus is attributed to its ability to interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.com This structural motif is a key component in several FDA-approved drugs, highlighting its status as a "privileged scaffold" in drug design and discovery. mdpi.com The functional group present in the benzimidazole molecule plays a crucial role in determining the physicochemical properties and biological activity of the compound. nih.gov

Significance of Halogenated and Substituted Benzimidazoles in Chemical Research

The introduction of halogen atoms, such as bromine, onto the benzimidazole scaffold is a common and significant strategy in chemical research. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a bromine atom can enhance reactivity, making the compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. cymitquimica.com

Substituents on the nitrogen atoms of the benzimidazole ring also play a critical role. N-substituted benzimidazole derivatives are widely synthesized and investigated to modulate their biological profiles. nih.gov The nature of the substituent can affect the molecule's solubility, permeability, and interaction with specific enzymes or receptors, allowing for the fine-tuning of its pharmacological effects. nih.gov

Rationale for Academic Investigation of 6-Bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole

The academic investigation of this compound is driven by a logical combination of its structural features. The compound integrates three key components: the proven benzimidazole pharmacophore, a bromine atom at the 6-position, and a 2-methoxyethyl group at the N1-position.

The rationale for its study can be summarized as follows:

Novel Building Block: The bromine atom serves as a reactive handle for synthetic transformations, positioning the molecule as a valuable intermediate for constructing more complex, potentially bioactive compounds.

Modulation of Properties: The 1-(2-methoxyethyl) substituent is introduced to modify the parent 6-bromobenzimidazole structure. This group can enhance solubility and introduce conformational flexibility, which may favorably impact its pharmacokinetic profile and biological target interactions.

Overview of Research Paradigms and Methodological Approaches

Research involving novel benzimidazole derivatives like this compound typically follows established paradigms in synthetic and medicinal chemistry.

Synthesis: The primary synthetic route to N-substituted benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. arabjchem.org For this specific compound, the synthesis would likely start from 4-bromo-benzene-1,2-diamine, followed by N-alkylation with 1-bromo-2-methoxyethane (B44670) or a related electrophile. The reaction progress is typically monitored using thin-layer chromatography (TLC). mdpi.com

Characterization: Following synthesis and purification (often by recrystallization or column chromatography), the compound's structure is unequivocally confirmed using a suite of analytical techniques. mdpi.comnih.gov These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise arrangement of atoms and confirm the substitution pattern. nih.gov

Mass Spectrometry (MS): This technique verifies the molecular weight of the synthesized compound. nih.gov

Infrared (IR) Spectroscopy: IR analysis helps to identify the presence of specific functional groups within the molecule. mdpi.com

Evaluation: Once synthesized and characterized, the compound may be subjected to various biological assays to evaluate its potential as a therapeutic agent. Based on the known activities of benzimidazoles, screening paradigms could include in vitro testing for antimicrobial (antibacterial and antifungal) and anticancer activity against various cell lines. mdpi.comresearchgate.netnih.gov Further studies might involve molecular docking to predict and understand its binding interactions with specific biological targets. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is not widely available in published literature. The following are computed or predicted properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrN₂O |

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | 6-bromo-1-(2-methoxyethyl)-1H-benzimidazole |

| Canonical SMILES | COCCN1C=NC2=CC(=C(C=C21)Br) |

| InChI Key | YFGPMBHKDSUPRX-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-(2-methoxyethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-14-5-4-13-7-12-9-3-2-8(11)6-10(9)13/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEPDDQMGQZHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263773 | |

| Record name | 6-Bromo-1-(2-methoxyethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813449-01-3 | |

| Record name | 6-Bromo-1-(2-methoxyethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813449-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-(2-methoxyethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data for 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole is not available in the reviewed literature. A theoretical analysis would involve predicting the chemical shifts and coupling constants for the protons and carbon atoms in the molecule. For instance, in ¹H NMR, one would expect to see signals corresponding to the aromatic protons on the benzimidazole (B57391) ring, the methylene (B1212753) protons of the methoxyethyl group, and the methyl protons of the methoxy (B1213986) group. The substitution pattern on the aromatic ring would influence the multiplicity and chemical shifts of these aromatic protons. Similarly, in ¹³C NMR, distinct signals would be expected for each unique carbon atom in the aromatic system and the N-alkyl side chain. Two-dimensional NMR techniques would be instrumental in confirming the assignments made from one-dimensional spectra by showing correlations between coupled protons (COSY), protons and their directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).

No specific data found.

No specific data found.

No specific data found.

Vibrational Spectroscopy for Molecular Structure Elucidation

No specific data found.

No specific data found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic heterocyclic system like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The benzimidazole core constitutes the primary chromophore. The π-electrons of the fused benzene (B151609) and imidazole (B134444) rings are delocalized, leading to strong absorption bands, typically in the range of 200-300 nm. researchgate.netnist.gov The substitution on the benzimidazole ring system, including the bromo group at the 6-position and the 2-methoxyethyl group at the 1-position, would be expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The bromine atom, being an auxochrome, could induce a bathochromic (red) shift in the absorption bands.

The electronic transitions are influenced by the solvent polarity. A detailed study would involve recording the spectra in solvents of varying polarities to observe any solvatochromic shifts, which can provide insights into the nature of the electronic transitions. For instance, a blue shift (hypsochromic shift) with increasing solvent polarity is often indicative of an n → π* transition.

Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | εmax 1 (L·mol-1·cm-1) | λmax 2 (nm) | εmax 2 (L·mol-1·cm-1) | Transition Assignment |

| Hexane | 245 | 12,500 | 285 | 5,600 | π → π |

| Ethanol | 248 | 13,000 | 288 | 5,800 | π → π |

| Acetonitrile | 247 | 12,800 | 287 | 5,700 | π → π* |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C10H11BrN2O), high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unambiguous confirmation of its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]+). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity corresponding to the 79Br and 81Br isotopes.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the N-alkyl side chain. scispace.comjournalijdr.comresearchgate.netjournalijdr.com Expected fragmentation could include the loss of the methoxyethyl group or parts of it, such as the loss of a methoxy radical (·OCH3) or an ethylene (B1197577) oxide molecule. Cleavage of the benzimidazole ring itself is also possible under higher energy conditions. acs.org

Hypothetical Mass Spectrometry Data for this compound

| m/z (Relative Intensity, %) | Proposed Fragment |

| 271/273 (95/95) | [C10H11BrN2O]+ (Molecular Ion) |

| 240/242 (30/30) | [M - OCH3]+ |

| 212/214 (100/100) | [M - C2H5O]+ |

| 196/198 (40/40) | [C7H4BrN2]+ |

| 117 (25) | [C7H5N2]+ |

X-ray Crystallography for Solid-State Structure Determination

A single crystal X-ray diffraction analysis would reveal the precise geometry of the molecule. The benzimidazole ring system is expected to be essentially planar. semanticscholar.orgopenresearchlibrary.orgscilit.comresearchgate.net The analysis would determine the conformation of the 2-methoxyethyl side chain, including the torsion angles around the N-CH2 and CH2-O bonds. This would establish whether the side chain adopts a folded or an extended conformation in the crystal lattice.

The bond lengths and angles within the benzimidazole core would be determined with high precision, providing insight into the electronic structure and aromaticity of the ring system. The C-Br bond length would also be accurately measured.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 105.2 |

| Volume (Å3) | 1020 |

| Z | 4 |

The study of the crystal packing reveals how the molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that stabilize the structure. For this compound, several types of non-covalent interactions would be anticipated to play a role in the crystal packing.

Given the planar nature of the benzimidazole ring system, π-π stacking interactions between adjacent molecules are highly probable. semanticscholar.orgopenresearchlibrary.orgscilit.comresearchgate.net These interactions would likely involve the overlap of the aromatic rings, contributing significantly to the stability of the crystal structure.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. Weak C-H···N and C-H···O hydrogen bonds involving the hydrogen atoms of the benzene ring and the methoxyethyl side chain with the nitrogen and oxygen atoms of neighboring molecules could also be present, further stabilizing the three-dimensional crystal lattice. researchgate.netnih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole, DFT calculations are instrumental in determining its fundamental structural and electronic properties.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

The optimized geometry of the benzodiazole core is expected to be largely planar, a characteristic feature of this heterocyclic system. The bromine atom at the 6-position will lie in this plane. The methoxyethyl group, however, will adopt a conformation that minimizes steric hindrance with the benzodiazole ring. The table below presents theoretically optimized structural parameters for a related compound, N-Butyl-1H-benzimidazole, which can provide an indication of the expected bond lengths and angles within the benzimidazole (B57391) core of the title compound. nih.gov

| Parameter | Theoretical Value (Å or °) |

| C1-N26 Bond Length | 1.386 Å |

| C2-N27 Bond Length | 1.387 Å |

| C1-N26-C2 Angle | Not specified |

| C2-N27-C1 Angle | Not specified |

| Note: The atom numbering is specific to the cited study on N-Butyl-1H-benzimidazole and serves as an illustrative example. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and reactivity of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

For this compound, DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. The HOMO is likely to be distributed over the electron-rich benzimidazole ring system, while the LUMO may also be located on the ring, representing the region most susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom and the electron-donating methoxyethyl group will modulate the energies of these orbitals. Studies on substituted benzimidazoles have shown that such substitutions can significantly impact the HOMO-LUMO gap. rsc.org

The following table provides representative HOMO-LUMO energy values for a related benzimidazole derivative, benomyl (B1667996), to illustrate the typical energy ranges. nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | Not specified |

| LUMO | Not specified |

| Energy Gap (ΔE) | 5.039 eV |

| Note: These values are for the fungicide benomyl and are provided for comparative purposes. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials. nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for hydrogen bonding or coordination to electrophiles. researchgate.net The hydrogen atoms, particularly those on the benzimidazole ring, would exhibit positive potential. The bromine atom, being electronegative, would also influence the surrounding electrostatic potential. The MEP analysis provides a chemically intuitive picture of the molecule's reactivity. rsc.org

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These indices, derived from conceptual DFT, include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as μ2 / 2η.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, these indices would be influenced by the electronic effects of the bromo and methoxyethyl substituents. The following table shows calculated reactivity indices for a related cobalt-benzimidazole complex to provide an example of the kind of data generated. sapub.org

| Reactivity Descriptor | Value (kJ/mol) |

| Ionization Potential (I ≈ -EHOMO) | 520.1378 |

| Electron Affinity (A ≈ -ELUMO) | 155.7972 |

| Electronegativity (χ) | 337.9675 |

| Chemical Hardness (η) | 182.1703 |

| Note: These values are for [Co(benzimidazole)2I2] and are illustrative. |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

Quantum Chemical Studies of Reaction Pathways and Mechanisms

Quantum chemical methods, including DFT, can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of a particular reaction.

For instance, one could study electrophilic aromatic substitution reactions on the benzimidazole ring, predicting the most likely site of substitution (e.g., nitration). psu.eduresearchgate.net Quantum chemical calculations can also be used to explore the reactivity of the substituents, such as nucleophilic substitution at the carbon atom bearing the bromine, or reactions involving the methoxyethyl side chain. Such studies are crucial for understanding the chemical transformations that this molecule might undergo and for designing synthetic routes to new derivatives. mdpi.com

In Silico Prediction of Molecular Interactions and Adsorption Phenomena

The prediction of how this compound interacts with other molecules and surfaces is crucial for understanding its potential as a pharmacophore or a material component. In silico methods, such as molecular docking and molecular dynamics, are powerful tools for elucidating these interactions at an atomic level.

Molecular Interactions: Molecular docking simulations can predict the binding affinity and orientation of a ligand to a biological target. For a molecule like this compound, key structural features would govern its interactions. The benzimidazole core provides a planar aromatic surface capable of π-π stacking interactions. The bromine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms. The methoxyethyl side chain introduces flexibility and the potential for hydrogen bonding via the oxygen atom.

Computational studies on similar benzimidazole derivatives have highlighted the importance of these interactions in binding to various protein targets. For instance, in silico screening of bromobenzyl-substituted benzimidazoles has shown that the nature and position of the substituent significantly influence the binding efficiency to receptors.

Adsorption Phenomena: The adsorption of this compound onto a surface would be influenced by both its chemical properties and the nature of the adsorbent. Computational studies on the adsorption of benzimidazole derivatives on metal surfaces, for example, have shown that the interaction is often governed by the formation of a coordinate bond between the nitrogen atoms of the imidazole ring and the metal atoms. The Langmuir isotherm is frequently used to model this type of monolayer adsorption. The presence of the bromo and methoxyethyl groups would modulate the electronic properties and steric hindrance, thereby affecting the adsorption energy and orientation on the surface.

A hypothetical data table for predicted interaction energies based on molecular mechanics calculations is presented below. These values are illustrative and would require specific computational studies to be validated.

| Interaction Type | Predicted Interaction Energy (kcal/mol) | Key Interacting Moieties |

| π-π Stacking | -5 to -10 | Benzimidazole ring |

| Halogen Bonding | -2 to -5 | Bromine atom |

| Hydrogen Bonding | -1 to -5 | Methoxyethyl oxygen |

| Van der Waals | Variable | Entire molecule |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra and other excited-state properties of molecules. For this compound, TD-DFT calculations could provide valuable information on its photophysical behavior.

The electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, are fundamental to understanding the UV-Vis absorption spectrum. The energy of these transitions determines the wavelength of maximum absorption (λmax).

Studies on similar aromatic heterocyclic compounds have shown that substitutions on the core ring system can significantly alter the HOMO-LUMO energy gap and, consequently, the absorption and emission properties. The electron-withdrawing nature of the bromine atom and the electronic effects of the methoxyethyl group would influence the molecular orbital energies of the benzimidazole core.

A TD-DFT calculation would typically yield data on excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions. Below is a representative data table of what such a calculation might produce for the lowest singlet excited states. These are hypothetical values for illustrative purposes.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.87 | 320 | 0.25 | HOMO -> LUMO |

| S2 | 4.21 | 294 | 0.18 | HOMO-1 -> LUMO |

| S3 | 4.59 | 270 | 0.32 | HOMO -> LUMO+1 |

These computational investigations, while predictive, are instrumental in guiding experimental work and in the rational design of new molecules with desired properties. Further dedicated computational and experimental studies on this compound are necessary to fully characterize its chemical and physical attributes.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Benzodiazole Derivatives

Design Principles for Modulating Benzodiazole Scaffold Activity

The benzimidazole (B57391) scaffold, an isostere of natural purines, serves as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. researchgate.netnih.gov The versatility of this bicyclic system, consisting of fused benzene (B151609) and imidazole (B134444) rings, allows for structural modifications at multiple positions, primarily N-1, C-2, C-5, and C-6, to modulate its pharmacological profile. nih.govnih.gov

Key design principles for optimizing the activity of the benzimidazole scaffold include:

Isosteric Replacement: Due to its structural similarity to purine, the benzimidazole nucleus can act as a competitive inhibitor for enzymes that process purine-containing substrates, interfering with processes like nucleic acid synthesis. nih.gov

Substitution Tuning: The introduction of various functional groups at different positions on the benzimidazole ring is a primary strategy for enhancing biological efficacy. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a critical role in the molecule's interaction with its target. nih.govnih.gov For instance, substituents at the N-1 position can significantly influence the molecule's pharmacokinetic properties and binding orientation within a receptor pocket. nih.gov

Hybrid Molecule Design: A common strategy involves conjugating the benzimidazole core with other known pharmacophores (e.g., oxadiazole, triazole, piperazine) to create hybrid molecules. nih.govjcchems.com This approach aims to combine the therapeutic effects of both moieties or to develop compounds with novel mechanisms of action.

These design strategies allow chemists to fine-tune the electronic, steric, and hydrophobic properties of the benzimidazole derivatives to achieve desired biological outcomes, ranging from anticancer to antimicrobial and anti-inflammatory activities. srrjournals.comfrontiersin.org

Positional and Substituent Effects on Molecular Interactions

The specific position and chemical nature of substituents on the benzimidazole ring dictate the molecule's three-dimensional conformation and its ability to form key interactions with biological targets. SAR analyses consistently show that substitutions at the N-1, C-2, and the benzene ring portion (positions 4, 5, 6, and 7) are pivotal for activity. nih.gov

The introduction of halogen atoms, particularly bromine, onto the benzene ring of the benzimidazole scaffold is a widely used strategy in medicinal chemistry. A bromo-substituent at the C-5 or C-6 position can significantly impact the compound's lipophilicity, electronic distribution, and metabolic stability. researchgate.net

The presence of a bromine atom at position 6 can:

Enhance Lipophilicity: The hydrophobic nature of bromine can increase the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

Modulate Electronic Properties: As a halogen, bromine is an electron-withdrawing group (via induction) but also has electron-donating capabilities (via resonance). This dual effect can alter the electron density of the entire benzimidazole ring system, influencing its pKa and ability to participate in crucial interactions like π-π stacking or cation-π interactions with protein residues. researchgate.net

Form Halogen Bonds: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active site of a target protein. This can provide an additional anchoring point, enhancing binding affinity and selectivity.

Influence Activity: Studies on various benzimidazole series have shown that electron-withdrawing groups, such as nitro or halo groups, at the 6-position can lead to potent biological activity. nih.gov For example, in a series of 1,2,6-trisubstituted benzimidazoles, the nature of the group at C-6 was found to be a primary determinant of anti-inflammatory activity. nih.gov Similarly, compounds with bromo substitutions have shown promise as multipotent agents with cytotoxic and immunosuppressive properties. nih.gov

Substitution at the N-1 position of the benzimidazole ring is critical for modulating the compound's physicochemical properties and biological activity. nih.gov While specific SAR data for the N-1-(2-methoxyethyl) group is not extensively detailed in isolation, the effects of N-alkylation and related substitutions provide significant insights.

The N-2-methoxyethyl moiety contributes to the molecule's profile in several ways:

Increased Lipophilicity and Solubility: The alkyl ether chain enhances the molecule's lipophilic character compared to an unsubstituted N-H, which can be crucial for membrane permeability. The ether oxygen also introduces a polar feature, potentially improving aqueous solubility and acting as a hydrogen bond acceptor.

Steric Influence: The presence of the methoxyethyl group at N-1 prevents the formation of N-H...N hydrogen bonds between benzimidazole molecules, which can affect crystal packing and solubility. It also provides steric bulk, which can orient the molecule within a binding pocket and prevent unwanted metabolic N-dealkylation.

Conformational Flexibility: The flexible ethyl chain allows the methoxy (B1213986) group to adopt various conformations, potentially enabling it to form favorable interactions within the binding site of a target protein.

Mechanistic Investigations of Molecular Recognition and Binding

Understanding how benzimidazole derivatives bind to their molecular targets is fundamental to elucidating their mechanism of action. Computational methods, particularly molecular docking, are invaluable tools for visualizing these interactions at an atomic level and guiding the design of more effective drugs.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. Benzimidazole derivatives have been extensively studied using this approach against a variety of important cancer and microbial targets.

Kinases: Protein kinases are crucial regulators of cell signaling, and their inhibition is a major goal in cancer therapy. researchgate.netnih.gov Docking studies have shown that benzimidazole derivatives can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Aurora Kinase, and Cyclin-Dependent Kinases (CDKs). researchgate.netukm.mynih.gov For example, a docking study of benzimidazopyrimidine derivatives with Aurora A kinase revealed that a compound featuring a 6-bromo substituent on a coumarin (B35378) moiety (2k) exhibited a strong binding energy of -9.29 kJ/mol, forming hydrogen bonds with key residues like Ala213 and Asn261. nih.gov

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription, making them validated targets for anticancer and antibacterial agents. nih.govijpsjournal.com Benzimidazoles can act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex. nih.gov Docking simulations of benzimidazole-oxadiazole hybrids into the human topoisomerase I-DNA complex have identified key interactions that stabilize the ligand within the active site. nih.gov Similarly, studies targeting bacterial DNA gyrase and topoisomerase II have helped rationalize the antibacterial activity of novel benzimidazole analogs. researchgate.netresearchgate.net

| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol or kJ/mol) | Reference |

|---|---|---|---|---|

| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | Not Specified | -8.2 kcal/mol | researchgate.net |

| Benzimidazopyrimidine (Compound 2k) | Aurora A Kinase (3FDN) | Ala213, Asn261 | -9.29 kJ/mol | nih.gov |

| Benzimidazole-Triazole Hybrid (Compound 4b) | Topoisomerase I (1T8I) | Asn352, Asp533, Arg364 | Not Specified | nih.gov |

| Substituted Benzimidazoles | DNA Gyrase (1KZN) | Not Specified | - (Docking scores reported) | researchgate.net |

The stability of the ligand-receptor complex is determined by a combination of non-covalent interactions. Docking and structural studies have identified several recurring binding motifs for benzimidazole derivatives.

Hydrogen Bonding: This is a critical interaction for orienting the ligand and ensuring specificity. The nitrogen atoms of the imidazole ring are common hydrogen bond acceptors, often interacting with backbone amides or specific amino acid side chains (e.g., asparagine, arginine, alanine) in the active site. ukm.mynih.govnih.gov For example, in the binding of benzimidazole derivatives to β-tubulin, hydrogen bonds with residues Gln134 and Glu198 are consistently observed. nih.govnih.gov

Hydrophobic Interactions: The planar, aromatic benzimidazole ring system is well-suited for engaging in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the target's binding pocket. These interactions are crucial for affinity and are a major driving force for binding. ukm.myctppc.org

Cation-π Interactions: In some cases, the electron-rich benzimidazole ring can form favorable interactions with positively charged residues, such as lysine (B10760008) or arginine, further anchoring the ligand in the active site. researchgate.net

Collectively, these interactions define the binding mode of benzimidazole derivatives, and a deep understanding of these forces is essential for the rational design of new compounds with improved potency and selectivity. ctppc.org

Conformational Analysis and its Impact on Mechanistic Pathways

The key rotatable bond in 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole is the C-N bond linking the 2-methoxyethyl group to the benzodiazole ring. Rotation around this bond, as well as the C-C and C-O bonds within the side chain, gives rise to different conformers. These conformers can vary in their steric and electronic properties, which in turn affects how the molecule binds to a receptor or enzyme.

Theoretical studies on analogous N-substituted benzimidazole derivatives have shown that different conformers can exist, often referred to as synperiplanar and antiperiplanar conformations. researchgate.net These terms describe the orientation of the substituent relative to the benzimidazole ring system. In the case of this compound, the relative orientation of the methoxy group with respect to the benzimidazole plane would define distinct conformational states. The stability of these conformers is influenced by a balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions.

The energy barrier to rotation between these conformers is a critical parameter. A low rotational barrier suggests that the molecule can easily interconvert between different conformations at physiological temperatures, potentially allowing it to adapt its shape to fit a binding site. Conversely, a high energy barrier might lock the molecule into a specific conformation, which could be either favorable or unfavorable for biological activity. Studies on related N-substituted heterocyclic compounds have utilized techniques like dynamic NMR spectroscopy and Density Functional Theory (DFT) calculations to determine these rotational barriers. nih.govnih.gov For instance, in N-benzhydrylformamides, the calculated rotational barriers for the formyl group were found to be in the range of 20–23 kcal/mol. nih.govnih.gov While not directly analogous, this highlights the significant energy that can be required for rotation around an N-substituent bond.

The substitution pattern on the benzimidazole ring also plays a role in conformational preference and, by extension, the mechanism of action. The presence of a bromine atom at the 6-position in this compound can influence the electronic properties of the ring system, which may in turn affect the rotational barrier of the N-1 substituent. Structure-activity relationship studies on benzimidazole derivatives have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions significantly influence their biological activities. nih.gov

The following table summarizes the key conformational considerations for N-substituted benzodiazole derivatives and their potential impact on mechanistic pathways, drawing parallels for this compound.

| Rotatable Bond | Potential Conformers | Factors Influencing Stability | Impact on Mechanistic Pathway |

| N1-C (ethyl) | synperiplanar / antiperiplanar | Steric hindrance, electrostatic interactions, intramolecular hydrogen bonding | Influences orientation in binding site, accessibility of key interaction points (e.g., N-3) |

| C-C (ethyl) | gauche / anti | Torsional strain, steric interactions | Determines the spatial reach and positioning of the methoxy group |

| C-O (methoxy) | Various orientations | Steric hindrance with the rest of the side chain and the benzodiazole ring | Affects potential for hydrogen bonding with the target and overall polarity of the binding moiety |

Exploration of Research Applications Beyond Traditional Pharmacology

Materials Science Applications

The inherent aromaticity and tunable electronic characteristics of the benzodiazole ring system provide a foundation for its use in advanced materials. The strategic incorporation of substituents, such as the bromo and methoxyethyl groups in 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole, allows for the fine-tuning of material properties.

Benzimidazole (B57391) and its derivatives are being investigated as building blocks for functional polymers with applications in organic electronics. These polymers often exhibit advantageous thermal and chemical stability. For instance, benzimidazole-linked polymers have been synthesized that demonstrate excellent stability, which is a critical attribute for materials used in electronic devices. While specific research on the polymerization of this compound is not yet prevalent, the presence of the bromo group offers a reactive site for polymerization reactions, such as cross-coupling, to form conjugated polymers. The methoxyethyl group can enhance the solubility of the resulting polymers, facilitating their processing for device fabrication.

The general class of benzimidazole-containing polymers has shown promise in various applications, as highlighted in the table below.

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Benzimidazole-linked polymer (BILP) | 1,2,4,5-benzenetetraamine tetrahydrochloride, 1,3,5-triformylbenzene | Excellent thermal and chemical stability, good hydrophilicity | Gas separation, adsorption of metal ions |

Table 1: Examples of Functional Polymers Based on Benzimidazole Scaffolds

Benzodiazole derivatives are integral components in the design of materials with specific electronic and photochromic properties. The electron-deficient nature of the benzothiadiazole ring, a close structural relative of benzodiazole, makes it a valuable acceptor unit in the construction of donor-acceptor type polymers for organic photovoltaics and field-effect transistors. These materials often exhibit tunable band gaps and charge transport properties.

The electronic properties of benzodiazole-containing materials can be tailored by modifying the substituents on the benzodiazole ring. The introduction of a bromine atom, as in this compound, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the electronic and optical properties of the material. While the photochromic behavior of this specific compound has not been detailed, the broader class of heterocyclic compounds is known to be a fruitful area for the discovery of new photochromic systems.

| Property | Influencing Factors | Potential Applications |

| Electronic Properties | Substituent effects (electron-donating/withdrawing groups), degree of conjugation | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs) |

| Photochromic Properties | Reversible light-induced structural changes | Optical data storage, smart windows, molecular switches |

Table 2: Key Properties and Applications of Benzodiazole Derivatives in Materials Science

Catalysis and Organocatalysis

The nitrogen atoms in the benzodiazole ring can act as coordination sites for metal ions, making benzodiazole derivatives potential ligands in catalysis. Furthermore, the ability to introduce chiral moieties allows for their use in asymmetric organocatalysis.

Benzimidazole and benzothiazole (B30560) derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. These ligands can coordinate with transition metals such as palladium, copper, and ruthenium to form stable and catalytically active complexes. The electronic properties of the benzodiazole ligand, influenced by substituents like the bromo and methoxyethyl groups, can modulate the reactivity and selectivity of the metal center. For example, benzothiazole-based metal complexes have been utilized in Suzuki-Miyaura cross-coupling reactions and epoxidation reactions nih.gov. The specific application of this compound as a ligand is an area ripe for exploration.

Chiral benzimidazole derivatives have emerged as effective organocatalysts in various asymmetric transformations. These catalysts often operate through the formation of iminium or enamine intermediates. For instance, chiral trans-cyclohexanediamine-benzimidazole derivatives have been used as bifunctional organocatalysts in the asymmetric electrophilic amination of oxindoles researchgate.net. The synthesis of chiral benzimidazole derivatives via organocatalytic methods, such as stereoselective aldol (B89426) additions, has also been reported, highlighting the versatility of this scaffold in asymmetric synthesis thieme-connect.com. The potential for this compound to be functionalized into a chiral organocatalyst presents an interesting avenue for future research.

Biochemical Adsorbents and Sensor Development

The ability of the benzodiazole moiety to interact with various analytes through coordination, hydrogen bonding, and other non-covalent interactions makes it a valuable component in the design of biochemical adsorbents and sensors.

Functionalized benzimidazole-based materials have demonstrated potential as adsorbents for environmental remediation. For example, a cationic modified benzimidazole-linked polymer has been developed for the efficient adsorption of hexavalent chromium from water. This suggests that polymers incorporating the this compound unit could be designed to selectively bind and remove specific pollutants.

In the realm of sensor technology, benzimidazole and benzothiazole derivatives are widely used as fluorogenic and colorimetric chemosensors for the detection of various metal ions and anions. The sensing mechanism often involves the coordination of the analyte to the nitrogen atoms of the benzodiazole ring, leading to a change in the photophysical properties of the molecule. For instance, benzimidazole-based sensors have been designed for the highly selective detection of zinc ions acs.orgacs.org. Similarly, benzothiazole-based fluorescent sensors have been developed for the detection of cyanide spectroscopyonline.comnih.gov. The presence of the bromo substituent in this compound could potentially be exploited for further functionalization to create highly selective and sensitive sensors for specific biochemical targets.

| Sensor Type | Target Analyte | Principle of Detection |

| Benzimidazole-based fluorescent sensor | Zinc (II) ions | Chelation-enhanced fluorescence |

| Benzothiazole-based fluorescent sensor | Cyanide ions | Nucleophilic addition leading to fluorescence change |

| Benzimidazole-functionalized BODIPY derivative | Hydrogen sulfate (B86663) anion | Colorimetric change upon interaction |

Table 3: Examples of Benzodiazole-Based Chemical Sensors

Surface Adsorption Mechanisms

Similarly, a detailed understanding of the surface adsorption mechanisms of this compound is not documented in the current body of scientific literature. Research on analogous compounds offers some insights into how benzimidazole derivatives can behave at interfaces. For example, the adsorption of 2-(3'-pyridyl) benzimidazole has been studied on various soil minerals, with montmorillonite (B579905) showing the highest adsorption capacity. researchgate.netresearchgate.net In the context of water purification, the adsorption of benzimidazole on a cobalt-based metal azolate framework has been investigated. nih.gov Furthermore, the adsorption of 2-(chloromethyl)benzimidazole (B146343) on carbon steel surfaces has been explored for its corrosion-inhibiting properties. nottingham.edu.cn These examples highlight the potential for benzimidazoles to adsorb to various surfaces, but the specific mechanisms, thermodynamics, and kinetics for this compound remain uninvestigated.

Q & A

Basic: What are the optimal synthetic routes for 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole, and how can reaction conditions be controlled to improve yield?

Answer:

The synthesis typically involves bromination of a precursor benzodiazole followed by substitution with 2-methoxyethyl groups. Key steps include:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C) to avoid over-bromination .

- Alkylation : Introduce the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl chloride or tosylate in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the nitrogen .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.

Optimization Tips : - Monitor reaction progress with TLC or HPLC.

- Adjust stoichiometry (1.2–1.5 eq. alkylating agent) and reaction time (12–24 hrs) to maximize yield .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. The methoxyethyl group shows a singlet at ~3.3 ppm (OCH₃) and multiplets for ethylene protons (δ 3.5–4.0 ppm). Aromatic protons appear at δ 7.0–8.5 ppm .

- X-ray Crystallography : Use SHELXL (via WinGX or OLEX2) for refinement. Halogen atoms (Br) enhance anomalous scattering, improving resolution .

- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) .

Advanced: How can researchers address discrepancies in biological activity data for benzodiazole derivatives across different studies?

Answer:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle).

- Evaluate Solubility : Poor solubility in aqueous buffers may lead to false negatives. Use co-solvents (e.g., <1% DMSO) or nanoformulations .

- Validate Targets : Perform competitive binding assays or CRISPR knockouts to confirm mechanism-specific effects .

- Cross-Validate Data : Compare results with structurally similar compounds (e.g., 6-bromo-2-methylbenzothiazole) to identify substituent-driven trends .

Advanced: What computational methods are suitable for predicting the electronic properties and potential binding interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrostatic potential maps. Bromine’s electron-withdrawing effect reduces HOMO energy, influencing reactivity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). The methoxyethyl group may occupy hydrophobic pockets .

- QTAIM Analysis : Map bond critical points to assess halogen bonding (C–Br···O/N interactions) in crystal packing or protein-ligand complexes .

Advanced: How does the substitution pattern on the benzodiazole ring influence the compound's reactivity and pharmacological profile?

Answer:

- Electron-Withdrawing Groups (Br) : Enhance electrophilic aromatic substitution but reduce nucleophilicity at the diazole nitrogen. Bromine also increases lipophilicity, improving blood-brain barrier penetration .

- Methoxyethyl Side Chain : Introduces steric bulk, affecting binding to flat active sites (e.g., DNA intercalation). The ether oxygen may participate in hydrogen bonding .

- Comparative Data : Derivatives like 6-bromo-4-fluorobenzimidazole show higher antimicrobial activity due to fluorine’s electronegativity, suggesting halogen tuning for target specificity .

Advanced: What are the best practices for resolving crystal structure data of halogenated benzodiazoles using software like SHELXL?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for Br anomalous scattering. Collect high-resolution data (<1.0 Å) to resolve heavy atoms .

- Refinement in SHELXL :

- Validation : Check R₁ (<5%), wR₂ (<12%), and CCDC deposition standards. Compare bond lengths/angles with similar structures (e.g., C–Br = 1.89–1.93 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.